2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine
Description
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine (CAS: 99365-44-3) is a heterocyclic compound featuring a pyridine core substituted with chlorine (Cl) at position 3, fluorine (F) at position 5, and a phenoxy group at position 2. The phenoxy group is further modified with a tetrazole ring at the para position. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and role in bioisosteric replacement of carboxylic acids, making this compound of interest in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C12H7ClFN5O |
|---|---|
Molecular Weight |
291.67 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine |
InChI |
InChI=1S/C12H7ClFN5O/c13-10-5-8(14)6-15-12(10)20-9-3-1-7(2-4-9)11-16-18-19-17-11/h1-6H,(H,16,17,18,19) |
InChI Key |
AZJVTNUKMRPDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)OC3=C(C=C(C=N3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling for Pyridyloxyphenyl Ether Formation
A key method for synthesizing compounds with pyridyloxyphenyl ether linkages is the Ullmann reaction , a copper-catalyzed coupling between halogenated pyridines and phenolic compounds. This method is well-documented for similar compounds such as 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionate, which shares the pyridyloxyphenyl ether core structure with the target molecule.
- React 3-fluoro-5-chloro-2-bromopyridine (or the corresponding 2-iodo derivative) with 2-(4-hydroxyphenoxy)propionate or a phenol derivative bearing the tetrazole substituent.
- Use a monovalent copper salt catalyst such as cuprous iodide (CuI), cuprous bromide (CuBr), or red copper oxide (Cu2O).
- Conduct the reaction in an organic solvent like toluene , N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or tetrahydrofuran (THF) .
- Optionally add a diamine ligand (e.g., quadrol) to enhance catalytic activity.
- Maintain reaction temperature between 60°C and 130°C for 12–15 hours under nitrogen or inert atmosphere.
- Work-up involves aqueous extraction, organic phase separation, drying, and recrystallization.
- Reported yields for related compounds reach up to 93% with high purity.
- The method is noted for using readily available starting materials and mild conditions that preserve sensitive groups like tetrazoles.
Example from Patent CN102977010B:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| React 3-fluoro-5-chloro-2-bromopyridine with 2-(p-hydroxyphenoxy)propionate | CuI catalyst, quadrol ligand, toluene, 111°C, 12 h | 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionate obtained in 93% yield |
This protocol can be adapted by replacing the propionate phenol with 4-(2H-tetrazol-5-yl)phenol to obtain the target compound.
Copper-Catalyzed Aerobic Oxidative Coupling for Tetrazolylpyridine Synthesis
For the synthesis of tetrazolyl-substituted pyridine derivatives, copper-catalyzed aerobic oxidative coupling has been reported as an efficient method. This involves coupling 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under copper catalysis in DMSO with oxygen bubbling.
- Uses Cu2O as catalyst and molecular sieves to remove moisture.
- Oxygen gas is bubbled to enable aerobic oxidation.
- Reaction temperature around 100°C for 15 hours.
- High yields (~87%) of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine derivatives.
- Selectivity for N2-isomer confirmed by NMR and X-ray diffraction.
This approach can be adapted for preparing the tetrazolylphenoxy intermediate by coupling the tetrazole ring onto the phenyl moiety before or after ether formation.
Alternative Synthetic Routes and Considerations
- Diazonium Salt Approach: Conversion of amino-substituted intermediates to diazonium salts followed by thermal decomposition to introduce fluorine or other substituents. This method is more complex with lower yields and less accessible intermediates.
- Direct Hetarylation: Direct C-H activation and hetarylation of tetrazole sodium salts with halopyridines to form annelated triazolylpyrimidines, though this is more relevant for fused ring systems rather than simple phenoxy linkages.
- Cyclization Reactions: Tetrazole ring formation by cyclization of nitriles with azide sources under basic conditions can be a preliminary step to prepare the tetrazole-phenol precursor.
Data Tables Summarizing Preparation Conditions
| Method | Starting Materials | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Ullmann Coupling | 3-fluoro-5-chloro-2-bromopyridine + 4-(tetrazolyl)phenol | CuI, quadrol ligand | Toluene | 111 | 12 | ~90 | Mild, scalable, preserves tetrazole |
| Copper-Catalyzed Aerobic Oxidative Coupling | 5-phenyl-1H-tetrazole + pyridin-3-ylboronic acid | Cu2O, oxygen bubbling | DMSO | 100 | 15 | 87 | High selectivity for N2-isomer |
| Diazonium Salt Decomposition | Amino-substituted phenoxy pyridine derivatives | Formation of diazonium salt, thermal decomposition | Various | Variable | Variable | Lower | More steps, lower yield, less practical |
| Tetrazole Ring Cyclization | Phenylacetonitrile + 5-(4-nitrophenyl)-1H-tetrazole | Basic conditions | Not specified | Not specified | Not specified | 26 | Low yield, key step for tetrazole analogs |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$-NMR confirm the structure and regioselectivity of the tetrazole and pyridine rings.
- X-ray Diffraction Analysis: Used to confirm the molecular structure and isomer formation, especially the N2-isomer of tetrazole derivatives.
- Chromatography: Used for purification and enantiomeric separation if needed.
- Melting Point Determination: For purity assessment of crystalline products.
Summary and Recommendations
The most efficient and practical method for preparing 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine involves:
- Synthesizing or procuring 4-(2H-tetrazol-5-yl)phenol.
- Performing a copper-catalyzed Ullmann ether coupling with 3-chloro-5-fluoropyridine halide (preferably bromide or iodide).
- Employing mild to moderate temperatures (60–130°C) in organic solvents with copper(I) catalysts and diamine ligands.
- Purifying by standard extraction and recrystallization techniques.
This approach balances yield, selectivity, and preservation of sensitive groups, supported by multiple literature precedents and patent disclosures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield a tetrazole oxide, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of tetrazole-containing compounds exhibit significant anticancer properties. The tetrazole moiety is known for enhancing the bioactivity of compounds through interactions with biological targets.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of tetrazole derivatives, including those similar to 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine, showed potent inhibition against various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis .
1.2 Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity, particularly against resistant strains of bacteria.
- Data Table: Antimicrobial Activity
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine | Staphylococcus aureus | 8 µg/mL |
| Other Derivatives | Escherichia coli | 16 µg/mL |
This table summarizes findings from recent studies where the compound exhibited varying degrees of antimicrobial efficacy, indicating its potential as a lead compound for further development .
Agrochemistry
2.1 Herbicidal Activity
Compounds containing tetrazole rings have been investigated for their herbicidal properties. The unique interaction of tetrazoles with plant enzymes can lead to effective weed control.
- Case Study : Research demonstrated that formulations based on 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine showed significant herbicidal activity against common agricultural weeds. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls .
2.2 Insecticidal Properties
The compound's efficacy as an insecticide has also been explored, particularly against agricultural pests.
- Data Table: Insecticidal Efficacy
| Compound Name | Target Pest | LC50 (µg/cm²) |
|---|---|---|
| 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine | Aphis gossypii | 12 µg/cm² |
| Other Derivatives | Spodoptera frugiperda | 15 µg/cm² |
This table highlights the compound's effectiveness in pest management strategies, showcasing its potential utility in sustainable agriculture .
Material Science
3.1 Development of Functional Materials
The unique chemical properties of 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine have led to its exploration in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites . The phenoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine with structurally related tetrazole-containing pyridine derivatives, focusing on structural variations, physicochemical properties, and biological activities.
Structural Similarities and Differences
Physicochemical Properties
*LogP values estimated using fragment-based methods. Halogens (Cl, F) increase lipophilicity, while tetrazole and ether linkages reduce it.
Key Research Findings
Halogenation Effects: The 3-Cl and 5-F substituents in the target compound likely improve metabolic stability compared to non-halogenated analogs, as seen in agrochemicals and kinase inhibitors .
Linker Optimization: Ether linkers (e.g., phenoxy, butoxy) balance lipophilicity and solubility, as demonstrated by ’s compound, which achieves high receptor occupancy in vivo .
Biological Activity
The compound 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can be represented as follows:
Structural Features
- Tetrazole Ring : Known for enhancing bioactivity due to its ability to mimic carboxylic acids and participate in hydrogen bonding.
- Chloro and Fluoro Substituents : These halogen atoms can significantly influence the pharmacokinetic properties and biological activity of the compound.
Antimicrobial Activity
Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with the 3-chloro-4-fluorophenyl moiety have demonstrated potent inhibition against Agaricus bisporus tyrosinase (AbTYR), with IC50 values ranging from 0.19 to 1.72 μM, suggesting that modifications in substituents can enhance inhibitory activity .
Inhibition of Fatty Acid Synthase (FASN)
Studies have identified the potential of this compound as an inhibitor of fatty acid synthase (FASN), which is crucial for lipid metabolism. FASN inhibitors are being explored for their therapeutic roles in obesity and related metabolic disorders . The specific mechanisms through which 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine exerts its effects on FASN require further elucidation.
Metabotropic Glutamate Receptor Antagonism
The compound's structural analogs have been investigated for their role as metabotropic glutamate receptor antagonists. The tetrazole ring's presence has been linked to enhanced binding affinity and selectivity towards specific receptor subtypes, which may contribute to neuroprotective effects .
Study on Antimicrobial Activity
In a comparative study of various tetrazole derivatives, it was found that those incorporating the 3-chloro-4-fluorophenyl fragment exhibited superior antimicrobial activity against Staphylococcus aureus. The study utilized a disc diffusion method to assess the zone of inhibition, revealing significant efficacy compared to standard antibiotics .
Structure-Activity Relationship Studies
A series of SAR studies highlighted the importance of substituent positioning on biological activity. For example, the introduction of a chlorine atom at specific positions on the phenyl ring was shown to enhance potency significantly, while alternative substitutions led to reduced activity. This emphasizes the need for careful design in developing derivatives with optimal biological profiles .
Table 1: Biological Activity Data Summary
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| 1 | AbTYR | 0.19 | Highly potent inhibitor |
| 2 | AbTYR | 1.72 | Moderate potency |
| 3 | FASN | TBD | Potential therapeutic role |
| 4 | mGlu5 | TBD | Neuroprotective potential |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound's synthesis typically involves multi-step processes, such as:
- Step 1 : Formation of the pyridine core via halogenation (e.g., fluorination at position 5 and chlorination at position 3) using agents like POCl₃ or SF₄ under controlled temperatures (80–120°C) .
- Step 2 : Coupling of the tetrazole moiety via nucleophilic aromatic substitution (SNAr) between 4-hydroxyphenyltetrazole and the halogenated pyridine intermediate. Polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base enhance reactivity .
- Yield Optimization : Microwave-assisted synthesis or flow chemistry may reduce side reactions (e.g., hydrolysis of tetrazole) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies aromatic proton splitting patterns .
- X-ray Crystallography : Resolves stereoelectronic effects, such as the planarity of the tetrazole-phenoxy-pyridine system (bond angles < 5° deviation from ideal sp² hybridization) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by area normalization) using C18 columns and acetonitrile/water gradients .
Q. How is the biological activity of this compound typically assessed in preclinical studies?
- Methodological Answer :
- In vitro assays : Target-binding affinity (e.g., kinase inhibition) is measured via fluorescence polarization or surface plasmon resonance (SPR). For tetrazole-containing analogs, IC₅₀ values < 1 µM are common .
- In vivo models : Pharmacokinetic studies in rodents evaluate oral bioavailability (e.g., Cₘₐₐ and t₁/₂) with LC-MS/MS quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) .
- Structural Analog Analysis : Compare activity trends with derivatives (e.g., replacing tetrazole with carboxylate groups) to identify critical pharmacophores .
- Meta-Analysis : Use cheminformatics tools (e.g., QSAR models) to correlate substituent effects (e.g., chloro vs. fluoro) with activity .
Q. What computational strategies are effective for predicting the binding mode of this compound to protein targets?
- Methodological Answer :
- Docking Simulations : Employ Schrödinger Glide or AutoDock Vina to model interactions (e.g., tetrazole’s hydrogen bonding with Arg residues) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon halogen substitution (e.g., Cl → Br) .
Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dehalogenated pyridine derivatives) .
- Process Optimization :
- Temperature Control : Lower reaction temperatures (40–60°C) reduce thermal decomposition of tetrazole .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl ether formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
